2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone
CAS No.: 477845-50-4
Cat. No.: VC5953931
Molecular Formula: C13H16N4S
Molecular Weight: 260.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477845-50-4 |
|---|---|
| Molecular Formula | C13H16N4S |
| Molecular Weight | 260.36 |
| IUPAC Name | N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |
| Standard InChI | InChI=1S/C13H16N4S/c1-3-18-13-14-9-12(17(13)2)10-15-16-11-7-5-4-6-8-11/h4-10,16H,3H2,1-2H3/b15-10+ |
| Standard InChI Key | KDANUBQYZCPYAK-XNTDXEJSSA-N |
| SMILES | CCSC1=NC=C(N1C)C=NNC2=CC=CC=C2 |
Introduction
2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone is a synthetic organic compound classified within the hydrazone class. It possesses notable structural and chemical properties, making it of interest in various fields such as medicinal chemistry and organic synthesis.
Molecular Formula and Weight
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Molecular Formula: C13H16N4S
-
Molecular Weight: 260.36 g/mol
Structural Representation
The compound can be represented by the following structural formula:
textN | C=C-N / \ C-C-S-C=C-C \ / C=N-N
Key Identifiers
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IUPAC Name: N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline
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InChIKey: KDANUBQYZCPYAK-XNTDXEJSSA-N
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SMILES: CCSC1=NC=C(N1C)/C=N/NC2=CC=CC=C2
Synthesis Methods
The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-phenylhydrazone typically involves the reaction of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde with phenylhydrazine. This process can be carried out under controlled conditions to optimize yield and purity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | Room temperature |
| Solvent | Ethanol or methanol |
| Reaction Time | 4–6 hours |
Biological Testing Results
Research indicates that compounds in the imidazole family exhibit a range of biological activities, including antimicrobial and antitumor properties.
Applications in Research
The compound is utilized in proteomics research, particularly for studying enzyme interactions due to its ability to form stable complexes with various biomolecules.
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